(3,3-dimethyloxan-2-yl)methanol

Description

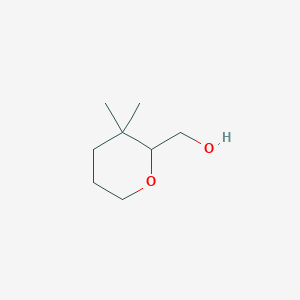

(3,3-Dimethyloxan-2-yl)methanol is a six-membered oxygen-containing heterocyclic compound (oxane/tetrahydropyran derivative) with two methyl groups at the 3-position and a hydroxymethyl (-CH$2$OH) group at the 2-position. Its molecular formula is C$8$H${16}$O$2$, and its structure combines the rigidity of the oxane ring with the hydrophilicity of the primary alcohol group. While direct physical data (e.g., boiling point, density) are unavailable in the provided evidence, analogous compounds suggest moderate polarity and stability due to the saturated oxane ring.

Properties

IUPAC Name |

(3,3-dimethyloxan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTNJVOYGFXGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyloxan-2-yl)methanol typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile (e.g., methanol) reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyloxan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid.

Reduction: The oxane ring can be reduced to form a corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

(3,3-Dimethyloxan-2-yl)methanol has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-dimethyloxan-2-yl)methanol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, while the oxane ring provides structural stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

- Ring Size and Heteroatoms : The oxane ring in the target compound provides greater conformational stability compared to smaller dioxolane (5-membered) or thiophene rings. Sulfur in thiophene derivatives increases lipophilicity and alters electronic properties .

- Aromatic hybrids (e.g., ) introduce π-π interactions, affecting solubility and melting points.

Physicochemical Properties

Table 2: Available Physical Data

Key Observations:

- Boiling Points : The dioxolane derivative in has a high boiling point (234.1°C), likely due to its branched alkyl chain and hydrogen-bonding capacity.

- Solubility : Compounds with aromatic or polar groups (e.g., ) may exhibit lower water solubility compared to aliphatic alcohols like the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3-dimethyloxan-2-yl)methanol, and what catalysts or reaction conditions improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of epoxide precursors. For example, analogous oxirane derivatives (e.g., (3-methyloxiran-2-yl)methanol) are synthesized using acid-catalyzed epoxidation of alkenes followed by methanol addition . Catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes may enhance regioselectivity. Purification via column chromatography or recrystallization ensures high purity. Reaction optimization should focus on solvent polarity (e.g., THF, DCM) and temperature control (0–25°C) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : The dimethyloxane ring protons resonate between δ 1.2–1.5 ppm (CH₃ groups) and δ 3.4–4.0 ppm (oxane ring O–CH₂). The methanol group’s hydroxyl proton appears as a broad singlet (~δ 1.5–2.5 ppm) in D₂O-exchanged samples .

- IR : Strong O–H stretching (~3200–3600 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) confirm the structure .

- Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 132 (C₇H₁₄O₂) with fragmentation patterns corresponding to loss of –CH₂OH or ring-opening .

Advanced Research Questions

Q. How does the steric environment of the dimethyloxane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Analysis : The 3,3-dimethyl substituents create a sterically hindered environment, slowing axial attack by nucleophiles. Computational studies (DFT) can map transition states to predict regioselectivity. Experimental kinetic data under varying nucleophile strengths (e.g., CN⁻ vs. I⁻) and solvent polarities (DMSO vs. hexane) reveal steric vs. electronic contributions. For example, bulky nucleophiles may favor equatorial attack due to reduced steric clash .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

- Methodology : The compound’s flexibility and low melting point complicate crystallization. Slow evaporation from ether/hexane mixtures at –20°C may yield suitable crystals. SHELXL refines X-ray diffraction data by modeling disorder in the oxane ring and methanol group. Hydrogen-bonding networks (O–H···O) are analyzed using OLEX2 or Mercury to validate intermolecular interactions .

Q. How does this compound behave under acidic or basic conditions, and what degradation products form?

- Stability Studies :

- Acidic Conditions (pH < 3) : The oxane ring undergoes acid-catalyzed hydrolysis, yielding 3,3-dimethylpentane-1,5-diol. LC-MS monitors degradation kinetics .

- Basic Conditions (pH > 10) : Methanol deprotonation forms a methoxide intermediate, leading to ether cleavage. NMR tracking of NaOH-treated samples identifies 3,3-dimethyloxolane derivatives as byproducts .

Q. What strategies are used to study the compound’s potential biological interactions, such as enzyme inhibition or membrane permeability?

- Biological Assays :

- Enzyme Inhibition : Test against epoxide hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 3-cyano-7-ethoxycoumarin). IC₅₀ values are derived from dose-response curves .

- Membrane Permeability : Caco-2 cell monolayers assess transport efficiency. LogP (calculated ~1.2) predicts moderate lipophilicity, validated via HPLC retention time correlation .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How can these discrepancies be resolved experimentally?

- Resolution : Conduct systematic solubility tests in graded solvent systems (e.g., water/ethanol/hexane). UV-Vis spectroscopy or gravimetric analysis quantifies saturation points. Confounding factors (e.g., impurities, hygroscopicity) are controlled via pre-drying samples and using HPLC-grade solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.